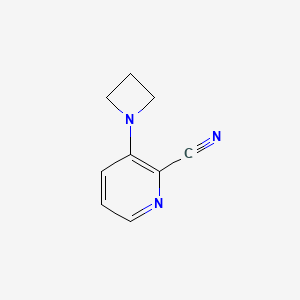

3-(Azetidin-1-yl)picolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(Azetidin-1-yl)picolinonitrile”, azetidinones in general can be synthesized from Schiff’s base of Naphthylamine moiety (Acetyl hydrazide) using chloroacetyl chloride and triethyl amine in presence of dioxane . Another method involves the use of anhydrous aluminium chloride as a catalyst .Chemical Reactions Analysis

Azetidines can be involved in various chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Azetidines, including compounds structurally related to 3-(Azetidin-1-yl)picolinonitrile, are crucial in the synthesis of complex molecules. For example, efficient methods have been developed for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide (PA) protected amine substrates. This highlights the significance of azetidines in organic synthesis, particularly in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceutical agents and biologically active molecules (Gang He et al., 2012).

Pharmacological Applications

Azetidine derivatives, including those related to 3-(Azetidin-1-yl)picolinonitrile, find applications in drug development. Azetidines have been identified as key structural motifs in medicinal chemistry, serving as advanced building blocks for drug discovery. Their incorporation into pharmaceuticals is driven by their unique chemical properties, such as the ability to form stable, bioactive compounds with desirable pharmacokinetic profiles. The design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine exemplify the role of azetidine derivatives in the creation of new therapeutic agents (I. O. Feskov et al., 2019).

Material Science and Bioactivity

The structural features of azetidine-containing compounds contribute to their potential in material science and as bioactive molecules. For instance, azetidine derivatives have been explored for their antimicrobial properties, demonstrating the versatility of these compounds beyond traditional organic synthesis and pharmacology. The synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, and their in vitro antimicrobial screening, underscore the bioactivity of azetidine derivatives and their potential applications in developing new antimicrobial agents (N. Desai & A. Dodiya, 2014).

Mecanismo De Acción

Target of Action

“3-(Azetidin-1-yl)picolinonitrile” belongs to the class of compounds known as azetidines . Azetidines are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, and antiviral activities

Mode of Action

Azetidines often work by interacting with various enzymes and proteins in the body .

Biochemical Pathways

Azetidines are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Azetidines are known to have a variety of effects at the molecular and cellular level due to their wide range of biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(azetidin-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-8-9(3-1-4-11-8)12-5-2-6-12/h1,3-4H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAULSSKAHZCKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=C(N=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-1-yl)pyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2688459.png)

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)